

# Spectral Data for 5-Bromo-2-fluoroanisole: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**5-Bromo-2-fluoroanisole** is a halogenated aromatic compound with potential applications in organic synthesis and drug discovery. Its structure, featuring a methoxy group, a fluorine atom, and a bromine atom on a benzene ring, offers multiple sites for chemical modification, making it a valuable building block for the synthesis of more complex molecules. Accurate spectral data is crucial for the unambiguous identification and characterization of this compound, ensuring its purity and proper use in subsequent research and development activities.

This technical guide provides a summary of the available spectral data for **5-Bromo-2-fluoroanisole** (CAS No. 103291-07-2). However, it is important to note that a complete, publicly available dataset comprising detailed <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and MS spectra for this specific compound is not readily available in the scientific literature or common spectral databases. The information presented here is based on data for closely related compounds and general principles of spectroscopy. Researchers are strongly encouraged to acquire their own analytical data for positive identification.

## **Physicochemical Properties**



Property	Value
CAS Number	103291-07-2
Molecular Formula	C7H6BrFO
Molecular Weight	205.02 g/mol

# Spectroscopic Data Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental NMR data for **5-Bromo-2-fluoroanisole** is not currently available in public databases. However, predicted chemical shifts and coupling patterns can be estimated based on the analysis of similar structures.

<sup>1</sup>H NMR (Proton NMR): The <sup>1</sup>H NMR spectrum is expected to show signals for the three aromatic protons and the three methoxy protons. The chemical shifts and multiplicities will be influenced by the electron-withdrawing effects of the fluorine and bromine atoms and the electron-donating effect of the methoxy group.

<sup>13</sup>C NMR (Carbon-13 NMR): The <sup>13</sup>C NMR spectrum will display signals for the seven carbon atoms in the molecule. The carbon attached to the fluorine atom will exhibit a characteristic large coupling constant (<sup>1</sup>J C-F).

#### Infrared (IR) Spectroscopy

The IR spectrum of **5-Bromo-2-fluoroanisole** would be expected to show characteristic absorption bands corresponding to:

- C-H stretching vibrations of the aromatic ring and the methoxy group.
- C=C stretching vibrations of the aromatic ring.
- C-O stretching of the anisole moiety.
- C-F and C-Br stretching vibrations.

## **Mass Spectrometry (MS)**



The mass spectrum of **5-Bromo-2-fluoroanisole** will show the molecular ion peak (M<sup>+</sup>) and a characteristic isotopic pattern due to the presence of the bromine atom (<sup>79</sup>Br and <sup>81</sup>Br in approximately a 1:1 ratio), resulting in M<sup>+</sup> and M+2 peaks of similar intensity. Fragmentation patterns would involve the loss of the methyl group, the methoxy group, and halogen atoms.

## **Experimental Protocols**

Detailed experimental protocols for the acquisition of spectral data for **5-Bromo-2-fluoroanisole** are not available. However, general procedures for obtaining NMR, IR, and MS data for similar organic compounds are provided below as a reference.

#### **General NMR Spectroscopy Protocol**

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a clean NMR tube.
- Instrument: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- 1H NMR Acquisition:
  - Acquire a standard one-dimensional proton spectrum.
  - Typical parameters: pulse angle ~30-45°, acquisition time 2-4 s, relaxation delay 1-5 s.
  - The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
- ¹³C NMR Acquisition:
  - Acquire a proton-decoupled <sup>13</sup>C spectrum.
  - Typical parameters: pulse angle ~30-45°, acquisition time 1-2 s, relaxation delay 2-5 s.
  - A larger number of scans is typically required compared to <sup>1</sup>H NMR.
- Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., TMS at 0.00 ppm).



### **General IR Spectroscopy Protocol**

- Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or NaCl plates. For a solid sample, a KBr pellet can be prepared by grinding the sample with KBr powder and pressing it into a disk.
- Instrument: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the standard mid-IR range (e.g., 4000-400 cm<sup>-1</sup>).
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

#### **General Mass Spectrometry Protocol**

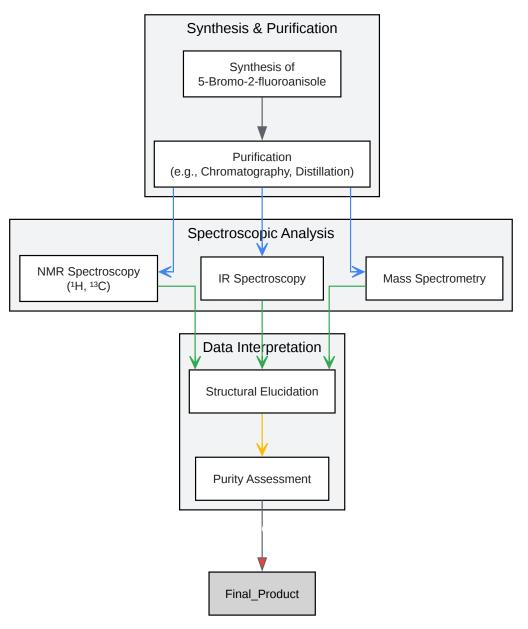
- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method (e.g., electron ionization (EI) for volatile compounds, electrospray ionization (ESI) for less volatile compounds).
- Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

## **Logical Workflow for Spectral Analysis**

The following diagram illustrates a typical workflow for the spectral characterization of a chemical compound like **5-Bromo-2-fluoroanisole**.



#### Workflow for Spectral Analysis of 5-Bromo-2-fluoroanisole



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